N1-((3-((2,5-dimethylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(4-methoxybenzyl)oxalamide
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Description
N1-((3-((2,5-dimethylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(4-methoxybenzyl)oxalamide is a useful research compound. Its molecular formula is C23H29N3O6S and its molecular weight is 475.56. The purity is usually 95%.
BenchChem offers high-quality N1-((3-((2,5-dimethylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(4-methoxybenzyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-((3-((2,5-dimethylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(4-methoxybenzyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Receptor Agonist Properties
N1-((3-((2,5-dimethylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(4-methoxybenzyl)oxalamide has been studied for its potential receptor agonist properties. For instance, compounds related to this chemical structure have been synthesized and tested for binding affinities to cloned receptors, displaying agonist activity at the 5-HT1D receptors. These findings suggest possible applications in understanding receptor functions and could inform the development of therapeutic agents targeting specific receptor pathways (Barf et al., 1996).
Photosensitizing Properties
Compounds with similar structural features have been explored for their photosensitizing properties, particularly in the context of photodynamic therapy (PDT) for cancer treatment. The specific structure allows for high singlet oxygen quantum yield, making these compounds promising as Type II photosensitizers in PDT. This application is crucial for developing new therapeutic strategies against cancer, leveraging the compound's ability to generate singlet oxygen upon light activation (Pişkin, Canpolat, & Öztürk, 2020).
Analytical and Diagnostic Applications
The chemical structure of interest has been utilized in developing advanced analytical and diagnostic techniques. For example, derivatives have been used for protein derivatization, followed by high-performance liquid chromatography (HPLC) separation and fluorescence detection. This application demonstrates the compound's utility in enhancing detection sensitivity for protein analysis, which is vital for biomedical research and diagnostic applications (Qiao et al., 2009).
Antimicrobial Activity
The antimicrobial activity of related sulfonamide derivatives highlights another significant area of application. These compounds have shown efficacy against various bacterial strains, suggesting their potential as antimicrobial agents. The synthesis and structural determination of these derivatives lay the foundation for further exploration and development of new antimicrobial drugs (Mohamed, 2007).
properties
IUPAC Name |
N-[[3-(2,5-dimethylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N'-[(4-methoxyphenyl)methyl]oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O6S/c1-16-5-6-17(2)20(13-16)33(29,30)26-11-4-12-32-21(26)15-25-23(28)22(27)24-14-18-7-9-19(31-3)10-8-18/h5-10,13,21H,4,11-12,14-15H2,1-3H3,(H,24,27)(H,25,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPQMPRBFIDBRTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NCC3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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